molecular formula C5H5N2NaO2S2 B13584223 Sodium(5-methanesulfonylpyrimidin-2-yl)sulfanide

Sodium(5-methanesulfonylpyrimidin-2-yl)sulfanide

Cat. No.: B13584223
M. Wt: 212.2 g/mol
InChI Key: XIRFNNVLVCESRU-UHFFFAOYSA-M
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Description

Sodium(5-methanesulfonylpyrimidin-2-yl)sulfanide is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrimidine ring substituted with a methanesulfonyl group and a sulfanide group

Preparation Methods

The synthesis of Sodium(5-methanesulfonylpyrimidin-2-yl)sulfanide typically involves the reaction of 5-methanesulfonylpyrimidine with sodium sulfide. The reaction conditions often include:

    Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Temperature: Elevated temperatures around 80-100°C to facilitate the reaction.

    Reaction Time: Several hours to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Sodium(5-methanesulfonylpyrimidin-2-yl)sulfanide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into sulfide or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium(5-methanesulfonylpyrimidin-2-yl)sulfanide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein modification.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Sodium(5-methanesulfonylpyrimidin-2-yl)sulfanide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Sodium(5-methanesulfonylpyrimidin-2-yl)sulfanide can be compared with other sulfonyl-substituted pyrimidine compounds:

    Sodium(5-methylsulfonylpyrimidin-2-yl)sulfanide: Similar structure but with a methyl group instead of a methanesulfonyl group.

    Sodium(5-chlorosulfonylpyrimidin-2-yl)sulfanide: Contains a chlorosulfonyl group, leading to different reactivity.

    Sodium(5-nitrosulfonylpyrimidin-2-yl)sulfanide: The presence of a nitro group affects its chemical behavior.

Properties

Molecular Formula

C5H5N2NaO2S2

Molecular Weight

212.2 g/mol

IUPAC Name

sodium;5-methylsulfonylpyrimidine-2-thiolate

InChI

InChI=1S/C5H6N2O2S2.Na/c1-11(8,9)4-2-6-5(10)7-3-4;/h2-3H,1H3,(H,6,7,10);/q;+1/p-1

InChI Key

XIRFNNVLVCESRU-UHFFFAOYSA-M

Canonical SMILES

CS(=O)(=O)C1=CN=C(N=C1)[S-].[Na+]

Origin of Product

United States

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